REACTION_SMILES
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[CH3:1][N:2]([CH2:3][CH2:4][OH:5])[CH3:6].[CH3:28][N:29]([CH3:30])[CH:31]=[O:32].[Cl:11][c:12]1[n:13][c:14]2[cH:15][cH:16][cH:17][cH:18][c:19]2[cH:20][c:21]1-[c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1.[H-:7].[H:9][H:10].[Na+:8]>>[CH3:1][N:2]([CH2:3][CH2:4][O:5][c:12]1[n:13][c:14]2[cH:15][cH:16][cH:17][cH:18][c:19]2[cH:20][c:21]1-[c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1)[CH3:6].[ClH:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nc2ccccc2cc1-c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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CN(C)CCOc1nc2ccccc2cc1-c1ccccc1
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Name
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Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |